3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Overview
Description
“3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis to protect amines . The molecular formula of the compound is C8H16N2O4 .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has also shown that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used as starting materials in dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of “3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 204.224 Da and the monoisotopic mass is 204.111008 Da .
Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound can also participate in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 364.4±37.0 °C at 760 mmHg, and a flash point of 174.2±26.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide made up of two amino acids. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during the synthesis process .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application : This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400614 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | |
CAS RN |
16948-10-0 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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